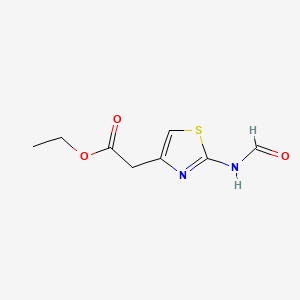

Ethyl 2-formamidothiazol-4-acetate

Description

Significance of Thiazole (B1198619) Scaffold in Chemical and Biological Sciences

The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a fundamental scaffold in the fields of chemical and biological sciences. nih.govnih.goveurekaselect.com This structural motif is present in a wide array of natural products, including vitamin B1 (thiamine), and is a core component of many synthetic compounds with diverse applications. nih.goveurekaselect.com The unique electronic properties of the thiazole ring, arising from the presence of the two heteroatoms, contribute to its ability to interact with various biological targets. wikipedia.org

The versatility of the thiazole scaffold has made it a privileged structure in medicinal chemistry. spast.orgnih.gov Thiazole derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.govtandfonline.comglobalresearchonline.net For instance, compounds containing the thiazole nucleus are found in clinically used drugs such as the antiretroviral ritonavir (B1064) and the antifungal abafungin. nih.gov The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive building block for the design and synthesis of new therapeutic agents. globalresearchonline.net

The following table provides a summary of the diverse biological activities associated with the thiazole scaffold:

| Biological Activity | Examples of Thiazole-Containing Compounds |

| Antibacterial | Sulfathiazole ijper.org |

| Antifungal | Ravuconazole bohrium.com, Abafungin nih.gov |

| Antiviral | Ritonavir nih.govbohrium.com |

| Anticancer | Tiazofurin nih.gov, Bleomycin wikipedia.org |

| Anti-inflammatory | Meloxicam bohrium.com, Fanetizole globalresearchonline.net |

Historical Context of Ethyl 2-formamidothiazol-4-acetate in Organic Synthesis

The synthesis of thiazole derivatives has a rich history, with foundational work being laid by Hantzsch and Hofmann. nih.govijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a widely used and important method for constructing the thiazole ring. wikipedia.orgijper.org

This compound itself emerged as a key intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. Its structure, featuring a reactive ester group and a formamido-substituted thiazole ring, makes it a versatile building block for various chemical transformations. One notable application is its use as an intermediate in the synthesis of cephalosporin (B10832234) antibiotics, such as Cefixime. chemicalbook.com

A documented synthesis of a related compound, ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, involves the oxidation of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate. prepchem.com This transformation highlights the reactivity of the acetate (B1210297) side chain and its utility in constructing more functionalized thiazole derivatives. The reaction conditions for this specific synthesis are detailed in the table below:

| Reactants | Reagents | Conditions | Product |

| Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate | Manganous acetate tetrahydrate, Acetic acid, Acetic anhydride (B1165640), Potassium permanganate (B83412) | Stirred at 130-135°C, followed by reaction with the starting material at 38-40°C with air introduction | Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate prepchem.com |

Current Research Landscape and Academic Relevance of this compound

This compound continues to be a compound of interest in contemporary organic synthesis and medicinal chemistry research. Its relevance stems from its role as a key building block in the construction of a variety of heterocyclic systems and biologically active molecules. The formamido group can be hydrolyzed or modified, and the ester functionality provides a handle for further synthetic elaborations, such as amide bond formation or reduction.

Current research often focuses on developing more efficient and environmentally friendly methods for the synthesis of thiazoles and their derivatives. nih.gov While specific recent studies solely on this compound are not extensively detailed in the provided search results, the broader context of thiazole synthesis and functionalization remains a vibrant area of academic and industrial research. The development of novel synthetic routes to access functionalized thiazoles like this compound is crucial for advancing drug discovery programs. researchgate.net

The analytical characterization of this compound is also an area of focus, with techniques like HPLC being used for its separation and analysis. sielc.com The table below summarizes some of the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 64987-05-9 sielc.comsigmaaldrich.com |

| Molecular Formula | C8H10N2O3S sigmaaldrich.com |

| Molecular Weight | 214.24 g/mol sigmaaldrich.com |

| IUPAC Name | ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate sigmaaldrich.com |

| Purity (example) | 97% sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGSMUJDTUOTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215306 | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-05-9 | |

| Record name | Ethyl 2-(formylamino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-formamidothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Formamidothiazol 4 Acetate

Retrosynthetic Analysis of the Ethyl 2-formamidothiazol-4-acetate Core

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking the molecule down into simpler, commercially available starting materials. The primary disconnections are focused on the formation of the thiazole (B1198619) ring and the installation of the formamide (B127407) group.

The most logical disconnection is at the N-formyl bond (C-N bond), which simplifies the target molecule to Ethyl 2-aminothiazol-4-acetate . This intermediate is a common building block in heterocyclic chemistry. This step is a functional group interconversion (FGI).

Further deconstruction of the Ethyl 2-aminothiazol-4-acetate core involves breaking the two C-N bonds and the C-S bond of the thiazole ring. This approach is characteristic of the well-established Hantzsch thiazole synthesis. This leads to two key synthons: a nucleophilic sulfur-containing component and an electrophilic α-haloketone equivalent. These synthons correspond to the starting materials thiourea (B124793) and an ethyl 4-haloacetoacetate derivative, such as ethyl 4-chloroacetoacetate.

This analysis suggests a forward synthesis beginning with the condensation of thiourea and an ethyl 4-haloacetoacetate to form the aminothiazole ring, followed by N-formylation to yield the final product.

Classical and Modern Synthetic Routes to Ethyl 2-formamidothiazol-4-acetatesielc.commdpi.com

The synthesis of this compound is primarily achieved through a sequence involving the formation of a 2-aminothiazole (B372263) core, followed by formylation.

A widely recognized classical approach is the Hantzsch thiazole synthesis. This method involves the cyclocondensation reaction of an α-halocarbonyl compound with a thioamide-containing reactant. For the target molecule, this translates to the reaction of thiourea with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate . This reaction efficiently constructs the core intermediate, Ethyl 2-aminothiazol-4-acetate researchgate.net.

Once the aminothiazole intermediate is secured, the formyl group is introduced. A classical method for this transformation is the reaction of the amine with formic acid, often in the presence of a dehydrating agent or as an azeotropic mixture to drive the reaction to completion.

Modern variations focus on improving the efficiency and selectivity of these steps. For instance, the formylation can be achieved under milder conditions using reagents like N,N-dimethylformamide dimethyl acetal (B89532) or by using enzymatic catalysis, which can offer high selectivity and reduce the need for harsh reagents.

Optimization of Reaction Conditions and Yieldssielc.commdpi.com

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. Key variables include temperature, solvent, catalyst, and reactant stoichiometry.

Solvent Selection : The choice of solvent can significantly influence reaction rates and outcomes. For instance, using toluene (B28343) as a solvent allows for the azeotropic removal of water or ethanol (B145695) during formylation or esterification steps, which can drive the reaction equilibrium toward the product and lead to higher yields researchgate.net.

Temperature Control : Esterification and cyclization reactions are often temperature-dependent. For similar ester syntheses, optimal temperatures between 70-90°C have been reported to ensure efficient conversion without promoting side reactions mdpi.comhillpublisher.com.

Catalyst Loading : In acid-catalyzed esterification or formylation, the amount of catalyst is a critical parameter. Studies on related syntheses have shown that optimizing the catalyst concentration can lead to significant improvements in yield while minimizing process costs hillpublisher.com.

Reactant Ratio : Adjusting the molar ratio of reactants can maximize the conversion of a limiting reagent. In esterification reactions, using an excess of one reactant (e.g., the alcohol) is a common strategy to improve the yield of the desired ester dergipark.org.tr.

The table below illustrates how systematic variation of these parameters can be used to optimize the synthesis.

| Entry | Reactant Ratio (Amine:Formylating Agent) | Catalyst | Temperature (°C) | Solvent | Yield (%) |

| 1 | 1:1.1 | None | 100 | Formic Acid | 75 |

| 2 | 1:1.5 | None | 100 | Formic Acid | 82 |

| 3 | 1:1.2 | Acetic Anhydride (B1165640) | 60 | Toluene | 88 |

| 4 | 1:1.2 | Acetic Anhydride | 80 | Toluene | 91 |

This is an interactive data table based on general optimization principles.

High-Purity Synthesis Techniqueschemspider.com

Achieving high purity is essential, particularly for pharmaceutical intermediates. The purification strategy for this compound typically involves a multi-step approach.

Initial purification often involves simple filtration to collect the crude product as a precipitate, followed by washing with appropriate solvents like acetic acid and water to remove unreacted starting materials and soluble impurities prepchem.com. For related ester compounds, washing with a saturated salt solution, such as calcium chloride, has proven effective in removing residual alcohol hillpublisher.com.

For achieving the highest purity, modern chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Analytical HPLC methods using a reverse-phase (RP) column with a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) can effectively separate the target compound from its impurities. Importantly, these analytical methods are scalable to preparative HPLC, allowing for the isolation of the compound at purities often exceeding 97% sielc.com.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. mdpi.com

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents : Replacing hazardous solvents with more environmentally benign alternatives is a core principle. Ethanol, which can be derived from renewable resources, is a suitable solvent for certain steps and is considered a greener choice than many traditional organic solvents mdpi.com. Water is also used in the purification stages prepchem.com.

Catalysis over Stoichiometric Reagents : Employing catalytic amounts of substances is preferable to using stoichiometric reagents. The use of acid catalysts in esterification is an example. Further greening this process could involve using solid acid catalysts that can be easily recovered and reused, reducing waste ijcrr.com.

Biocatalysis : The use of enzymes for chemical transformations offers high selectivity under mild conditions (ambient temperature and neutral pH). A transaminase or a formylase enzyme could potentially be used for the key synthetic steps, reducing energy consumption and waste researchgate.net.

Process Intensification : Techniques like continuous-flow synthesis can offer better control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste generation compared to traditional batch processing mdpi.com.

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed for a safe, efficient, and economical process.

Reaction Technology : While batch reactors are common in the lab, continuous stirred-tank reactors (CSTRs) or plug flow reactors may be more efficient for large-scale production. An advanced approach is reactive distillation, where the reaction and separation occur in a single unit. This technique can improve conversion by continuously removing products or byproducts, and it is used in the industrial production of other esters like ethyl acetate (B1210297) mdpi.com.

Heat Management : The cyclization and formylation reactions can be exothermic. Effective heat management is critical on a large scale to prevent thermal runaways and ensure consistent product quality. This requires reactors with appropriate cooling systems and surface-area-to-volume ratios.

Catalyst Selection : For industrial processes, heterogeneous catalysts are often preferred over homogeneous ones (like sulfuric acid) because they can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling ijcrr.com.

Downstream Processing : Purification at scale requires robust and efficient methods. While preparative chromatography is effective for high purity, it can be expensive for bulk production sielc.com. Crystallization and distillation are often more economical choices. For distillation, understanding the azeotropic behavior of the compound with solvents or byproducts is crucial for designing an effective separation train mdpi.com.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Formamidothiazol 4 Acetate

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both an electron-withdrawing nitrogen atom and an electron-donating sulfur atom. numberanalytics.com The presence of the 2-formamido group, a strong electron-donating group by resonance, further modifies the ring's reactivity profile.

Electrophilic Aromatic Substitution Studies

While specific studies detailing the electrophilic aromatic substitution of Ethyl 2-formamidothiazol-4-acetate are not prevalent in the reviewed literature, the reactivity can be predicted based on established principles of thiazole chemistry. The 2-formamido group is an activating group and directs electrophiles to the C5 position. Thiazoles are known to undergo electrophilic substitution, typically at the 5-position, which is the most electron-rich carbon. numberanalytics.combrainly.in Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur at this site.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent Example | Predicted Product |

| Halogenation | N-Bromosuccinimide (NBS) | Ethyl 5-bromo-2-formamidothiazol-4-acetate |

| Nitration | Nitric Acid / Sulfuric Acid | Ethyl 5-nitro-2-formamidothiazol-4-acetate |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Ethyl 5-acetyl-2-formamidothiazol-4-acetate |

Nucleophilic Attack Pathways

Nucleophilic substitution reactions directly on the thiazole ring are generally uncommon unless a good leaving group is present. numberanalytics.com The ring system is relatively electron-rich and thus not highly susceptible to nucleophilic attack. When such reactions do occur, they typically target the C2 position. brainly.in For this compound, which lacks a suitable leaving group on the ring, direct nucleophilic aromatic substitution is not a favored pathway. More complex mechanisms, such as a substitution involving vinylic intermediates (SNVπ), have been observed in the synthesis of other thiazoles but are not documented for this specific compound. acs.org

Transformations of the Formylamino Group

The formylamino group (-NHCHO) is a critical functional group that can undergo several important transformations. It often serves as a protecting group for the 2-amino functionality during multi-step syntheses.

Hydrolysis and Amidation Reactions

The formyl group can be removed via hydrolysis under acidic or basic conditions to yield the corresponding primary amine, Ethyl 2-aminothiazol-4-acetate. This deprotection is a common step in the synthesis of more complex molecules. The resulting amine is a versatile nucleophile and can undergo a variety of subsequent reactions, such as amidation. Reacting the Ethyl 2-aminothiazol-4-acetate with an acyl chloride or anhydride (B1165640) would result in the formation of a new amide at the 2-position of the thiazole ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are highly efficient synthetic strategies. The structural motifs within this compound, particularly the 2-formamido group which can be hydrolyzed to a primary amine, and the active methylene (B1212753) group, suggest its potential as a valuable component in various MCRs.

Although specific literature detailing the direct use of this compound in MCRs is scarce, the reactivity of its core structure, 2-aminothiazole (B372263), is well-documented in such reactions. For instance, 2-aminothiazole derivatives are known to participate in Biginelli-type reactions to synthesize dihydropyrimidinones and in Hantzsch-type reactions to form dihydropyridines. vulcanchem.comreddit.com

Given this precedent, it is conceivable that this compound, or its de-formylated amine derivative, could be employed in similar MCRs to generate complex heterocyclic structures. The ester functionality would add another layer of diversity to the resulting products, which could be further modified.

| Multi-Component Reaction | Potential Reactants with this compound (or its amine derivative) | Potential Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea (B124793) | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridines |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

Further research into the application of this compound in these and other multi-component reactions could unlock novel and efficient pathways to a wide array of complex and potentially biologically active molecules.

Strategic Derivatization and Analog Design Based on Ethyl 2 Formamidothiazol 4 Acetate

Synthesis of Novel Thiazole-Containing Derivativesvulcanchem.com

The synthesis of novel derivatives from ethyl 2-formamidothiazol-4-acetate involves targeted chemical modifications to its core structure. These modifications are designed to explore the chemical space around the scaffold and to understand how different functional groups influence the compound's biological activity.

The ethyl ester group of this compound is a common site for modification. researchgate.net One of the primary transformations is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, by using sodium hydroxide. The resulting carboxylic acid can then be coupled with various amines or alcohols to form a diverse library of amides and esters.

Another approach involves the reduction of the ester to a primary alcohol. This alcohol can be further functionalized, for instance, by etherification or by oxidation to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. The reactivity of the ethyl ester group allows for the introduction of a wide range of substituents, which can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity.

For example, the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives often starts with the ethyl ester, which is then acylated or methylated. researchgate.net These transformations highlight the versatility of the ethyl ester as a handle for introducing chemical diversity.

The formylamino group at the 2-position of the thiazole (B1198619) ring is another key site for derivatization. The formyl group can be removed by hydrolysis under acidic or basic conditions to yield the corresponding 2-amino derivative. This primary amine is a versatile intermediate that can be acylated, alkylated, or used in the formation of Schiff bases.

For instance, acylation with various acyl chlorides or anhydrides can introduce a range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. researchgate.net These modifications can influence the electronic properties of the thiazole ring and can also provide additional points of interaction with biological targets. The synthesis of 2-acetyl(arylsulfonyl)amino derivatives is a prime example of how the formylamino group can be modified to create new compounds with potentially enhanced biological activity. researchgate.net

Direct substitution on the thiazole ring of this compound is more challenging but can lead to significant changes in the compound's properties. The thiazole ring is an electron-rich heterocycle, and electrophilic substitution reactions are possible, although the regioselectivity can be influenced by the existing substituents.

One common strategy is to start with a different synthetic route to build a substituted thiazole ring from the ground up. For example, the Hantzsch thiazole synthesis allows for the introduction of substituents at various positions of the thiazole ring by choosing appropriately substituted starting materials. This method provides a high degree of flexibility in the design of new analogs.

Substitutions at the 5-position of the thiazole ring are of particular interest. Introducing different groups at this position can modulate the electronic and steric properties of the molecule, which can have a profound effect on its biological activity. For instance, the introduction of aryl groups at the 5-position has been shown to be a successful strategy in the development of new bioactive compounds.

Structure-Activity Relationship (SAR) Studies for this compound Analogsvulcanchem.comsielc.comorganic-chemistry.org

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For analogs of this compound, SAR studies have provided valuable insights into the key structural features required for activity.

For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the thiazole moiety was found to be a crucial component for activity. nih.gov The study revealed that modifications at the 2-amino group and the 4-position of the thiazole ring had a significant impact on the inhibitory potency. Specifically, the presence of a 2-amino-4-thiazolyl moiety at the P2 position of the inhibitors was found to be critical for their potent in vitro activity against monkey renin. nih.gov

In another study, the introduction of different substituents on the thiazole ring was shown to influence the anticancer activity of the resulting compounds. nih.gov For example, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for activity. nih.gov This suggests that the electronic properties of the substituent at this position play a key role in the compound's mechanism of action.

These SAR studies provide a roadmap for the rational design of new analogs with improved potency and selectivity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features that are responsible for the desired therapeutic effect.

Rational Design Principles for Enhanced Bioactivity

The rational design of new derivatives of this compound with enhanced bioactivity is guided by the principles of medicinal chemistry and the insights gained from SAR studies. The goal is to optimize the compound's interactions with its biological target while minimizing off-target effects.

Another important principle is to use structure-based drug design when the three-dimensional structure of the target protein is known. This allows for the design of new analogs that can form specific interactions with the active site of the protein, leading to enhanced potency. For example, if a hydrophobic pocket is present in the active site, a lipophilic group can be introduced into the structure of the analog to fill this pocket and increase the binding affinity.

The use of prodrug strategies can also be employed to improve the pharmacokinetic properties of the analogs. For example, the ethyl ester group can be modified to create a prodrug that is more readily absorbed and then cleaved in vivo to release the active carboxylic acid.

Computational Approaches to Derivative Prediction

Computational chemistry plays an increasingly important role in the design and prediction of new derivatives of this compound. mdpi.com Various computational methods can be used to predict the properties and biological activity of virtual compounds before they are synthesized in the lab.

One such method is molecular docking, which can be used to predict the binding mode and affinity of a ligand to its target protein. nih.gov This can help to prioritize which analogs to synthesize and can also provide insights into the key interactions that are responsible for binding.

Another computational approach is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new analogs and to identify the key structural features that are important for activity.

Density functional theory (DFT) calculations can be used to study the electronic properties of the analogs, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com These properties can be correlated with the compound's reactivity and biological activity.

By combining these computational approaches with experimental data, researchers can accelerate the drug discovery process and design new derivatives of this compound with improved therapeutic potential.

Biological Activity and Mechanistic Insights of Ethyl 2 Formamidothiazol 4 Acetate and Its Derivatives

Role as Key Intermediate in Pharmaceutical Synthesis

Ethyl 2-formamidothiazol-4-acetate serves as a crucial building block in the synthesis of several important pharmaceutical agents, most notably in the cephalosporin (B10832234) class of antibiotics.

The general synthetic approach often involves reacting 7-amino-3-vinyl-3-cephem-4-carboxylic acid with an activated derivative of the thiazole (B1198619) side chain, such as 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (B1210297), in a suitable solvent system. google.com This highlights the importance of the thiazole moiety in constructing the final, biologically active antibiotic.

Antimicrobial Spectrum and Potency of Thiazole-Derived Compounds

The thiazole nucleus is a versatile scaffold that has been extensively modified to generate a wide array of compounds with potent antimicrobial properties. biointerfaceresearch.commdpi.com These derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria. sapub.org

Antibacterial Activity Mechanisms

Thiazole derivatives exhibit antibacterial activity through several mechanisms of action. jchemrev.com A primary target is the inhibition of bacterial cell wall synthesis. jchemrev.com Some thiazole compounds also act as depolarizers of the cell membrane, disrupt protein and nucleic acid synthesis, or interfere with essential metabolic pathways. jchemrev.com

One specific target that has been identified is the enzyme FabH (β-ketoacyl-acyl carrier protein synthase III), which is crucial for the initiation of fatty acid biosynthesis in bacteria. mdpi.com Inhibition of this enzyme disrupts the production of essential membrane components, leading to bacterial cell death. Another important target is DNA gyrase, an enzyme necessary for bacterial DNA replication. nih.gov Certain thiazole derivatives have been shown to inhibit the B subunit of DNA gyrase, a mechanism distinct from that of quinolone antibiotics, which target the A subunit. nih.gov This suggests potential for these compounds against quinolone-resistant strains.

Additionally, some thiazole-quinolinium derivatives have been found to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which is essential for the formation of the Z-ring during cytokinesis. rsc.org This leads to elongated bacterial cells and ultimately inhibits their proliferation. rsc.org

Antifungal Properties and Mode of Action

Thiazole-containing compounds have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida species. jchemrev.comnih.gov The antifungal efficacy of some derivatives has been found to be comparable to established antifungal agents like fluconazole (B54011) and ketoconazole. jchemrev.com

The primary mode of action for many antifungal thiazole derivatives is the inhibition of the enzyme 14α-lanosterol demethylase (CYP51). nih.govresearchgate.net This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway. By inhibiting CYP51, these compounds disrupt the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and fungal cell death. nih.gov

Studies have also suggested that some thiazole derivatives may act on the fungal cell wall, further contributing to their antifungal effect. nih.gov The lipophilicity of these compounds often correlates with their antifungal potency, as it facilitates their passage through the fungal cell membrane. nih.gov

Antitubercular Activity Research

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and thiazole derivatives have emerged as a promising class of compounds. japsonline.com A number of synthetic indolizine (B1195054) derivatives containing a thiazole ring have been screened for their activity against Mycobacterium tuberculosis. japsonline.com

Research into 2-aminothiazole (B372263) derivatives has identified potent antitubercular chemotypes. nih.gov These compounds have shown strong bactericidal activity against drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with low cytotoxicity towards eukaryotic cells. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov

Enzymatic Biotransformation and Metabolic Pathways

The metabolic fate of thiazole derivatives is an important aspect of their development as therapeutic agents. In eukaryotes, the biosynthesis of the thiamin thiazole moiety involves a complex enzymatic process. Thiazole synthase utilizes NAD as a substrate in the formation of the thiazole ring. nih.gov

Studies on the in vitro metabolism of certain antitubercular 2-aminothiazole derivatives using human liver microsomes have shown that these compounds can be subject to metabolic degradation. nih.gov For instance, ester-containing derivatives can be rapidly cleaved to their corresponding inactive carboxylic acids. nih.gov This has led to the design of more metabolically stable analogues, such as those with substituted arylamide groups, to improve their pharmacokinetic profiles. nih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target receptor. brieflands.com This approach has been widely used to elucidate the potential mechanisms of action for thiazole derivatives and to guide the design of more potent and selective compounds.

Docking studies have been instrumental in understanding the interaction of thiazole derivatives with various biological targets:

Antimicrobial Targets: Docking simulations have predicted that the antibacterial activity of some thiazole derivatives may be due to the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov For antifungal activity, docking studies have supported the inhibition of 14α-lanosterol demethylase (CYP51) as a likely mechanism. nih.govresearchgate.net

Receptor Antagonism: Thiazole and thiadiazole analogues have been investigated as antagonists for adenosine (B11128) A3 receptors. nih.gov Molecular modeling has helped to identify key interactions, such as hydrogen bonding and hydrophobic interactions with specific amino acid residues in the receptor's binding pocket, that contribute to their affinity and selectivity. nih.gov

Enzyme Inhibition: In the context of cancer research, docking studies have been used to investigate the binding of thiazole derivatives to protein kinases like VEGFR-2, which are involved in tumor growth and progression. rsc.org These studies help to explain the inhibitory activity of these compounds at a molecular level.

The insights gained from molecular docking, combined with structure-activity relationship (SAR) studies, are crucial for the rational design and optimization of novel thiazole-based therapeutic agents. nih.gov

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Formamidothiazol 4 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

While specific, experimentally-derived NMR spectra for Ethyl 2-formamidothiazol-4-acetate are not widely published in publicly accessible literature, the expected chemical shifts (δ) can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The methylene protons of the acetate (B1210297) group (-CH₂-CO) would likely appear as a singlet. The single proton on the thiazole (B1198619) ring (C5-H) and the proton of the formyl group (-CHO) would also produce singlets, likely in the aromatic and downfield regions of the spectrum, respectively. The N-H proton of the formamido group is expected to be a broad singlet.

The ¹³C NMR spectrum would complement the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbons of the ester and amide groups are expected to have the largest chemical shifts, appearing significantly downfield. The carbons of the thiazole ring would resonate in the aromatic region, while the carbons of the ethyl acetate moiety would appear in the upfield region.

Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on computational models and data from analogous structures. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| -CH₂- (acetate) | 3.7 - 3.9 | Singlet |

| -CH₂- (ethyl) | 4.1 - 4.3 | Quartet |

| Thiazole C5-H | 7.0 - 7.2 | Singlet |

| Formyl -CHO | 8.3 - 8.5 | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (ethyl) | ~14 |

| -C H₂- (acetate) | ~40 |

| -C H₂- (ethyl) | ~61 |

| Thiazole C5 | ~115 |

| Thiazole C4 | ~145 |

| Formyl -C HO | ~160 |

| Thiazole C2 | ~162 |

2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. The most significant cross-peak would be between the methylene and methyl protons of the ethyl group, confirming the ethyl acetate fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, it would show a correlation between the thiazole C5-H proton signal and the thiazole C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would include the one between the methylene protons of the acetate group and the ester carbonyl carbon, as well as correlations between the thiazole proton and the carbons of the thiazole ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of similar structures suggests the presence of several key peaks.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3400 | N-H | Stretching |

| 2900 - 3000 | C-H | Stretching (Aliphatic) |

| ~1735 | C=O (Ester) | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| 1500 - 1600 | C=C, C=N | Ring Stretching (Thiazole) |

| ~1530 | N-H | Bending (Amide II) |

The N-H stretching vibration of the amide would appear as a prominent band. The two carbonyl groups (ester and amide) would give rise to strong, distinct absorption bands in the region of 1650-1750 cm⁻¹. The C-H stretching of the alkyl groups and the characteristic vibrations of the thiazole ring would also be identifiable.

Raman Spectroscopy

Publicly available research on the Raman spectrum of this compound is scarce. However, a theoretical analysis suggests that Raman spectroscopy would be a valuable complementary technique to FT-IR. It would be particularly useful for observing the vibrations of the thiazole ring's sulfur-containing bonds and the symmetric vibrations of the carbonyl groups, which are often weak in FT-IR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₀N₂O₃S), the exact molecular weight is 214.241 Da. sielc.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 214. The fragmentation of the molecule would likely proceed through several key pathways, primarily involving the cleavage of the ester and amide functional groups.

Predicted Major Fragmentation Pathways for this compound

| m/z Value | Lost Fragment | Resulting Ion Structure |

|---|---|---|

| 185 | -C₂H₅ (ethyl) | [M-29]⁺ |

| 169 | -OC₂H₅ (ethoxy) | [M-45]⁺ |

| 142 | -COOC₂H₅ (ethoxycarbonyl) | [M-72]⁺ |

The loss of the ethoxy radical (-OC₂H₅, 45 Da) from the ester group is a common fragmentation pathway for ethyl esters. Cleavage of the C-C bond between the thiazole ring and the acetate side chain would also be a significant fragmentation route. Analysis of these fragments helps to confirm the presence and connectivity of the different structural motifs within the molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two powerful methods employed for these purposes.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, including this compound. pharmaguideline.com The development of a robust HPLC method is critical for ensuring the quality and purity of the compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase is paired with a polar mobile phase. chromatographyonline.com

A typical RP-HPLC method for this compound utilizes a C18 column. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The choice of organic solvent and its proportion in the mobile phase are critical for achieving optimal retention and separation. chromatographyonline.com For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid has been shown to be effective. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is a volatile buffer. sielc.comsielc.com

Method validation is a crucial step to ensure the reliability of the HPLC method. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). science.gov A well-developed HPLC method can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

A sample HPLC method for a related thiazole derivative involved a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 6.86) in a 25:75 ratio, with UV detection at the wavelength of maximum absorbance. researchgate.net For general method development, a gradient elution starting with a lower concentration of the organic solvent and gradually increasing it is often employed to effectively separate compounds with a wide range of polarities. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Thiazole Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents a generalized set of starting conditions for the HPLC analysis of thiazole compounds. Actual conditions for this compound would require specific optimization.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. monadlabtech.comalispharm.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures (up to 15,000 psi or 1,000 bar). pharmaguideline.commonadlabtech.combohrium.com

The primary advantage of UPLC for the analysis of this compound is the significant reduction in analysis time. alispharm.com This high-throughput capability is particularly beneficial in quality control laboratories and during drug development. alispharm.com The increased resolution allows for better separation of the main compound from its impurities, leading to more accurate purity assessments. monadlabtech.com Furthermore, the sharper and narrower peaks obtained in UPLC result in higher sensitivity, which is crucial for detecting and quantifying trace-level impurities. alispharm.com

The transition from an HPLC method to a UPLC method for this compound is feasible. Columns with smaller particle sizes (e.g., 3 µm) are available for faster UPLC applications. sielc.comsielc.com While the initial investment in UPLC instrumentation is higher, the benefits of reduced solvent consumption, faster analysis, and improved data quality often justify the cost. alispharm.combohrium.com

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | 500-6000 psi | up to 15,000 psi |

| Analysis Time | 15-20 minutes | 3-10 minutes |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High |

This table highlights the general differences between HPLC and UPLC, illustrating the advantages of UPLC for rapid and high-resolution analysis. pharmaguideline.commonadlabtech.comalispharm.com

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data. Techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) analysis are employed to understand its electronic structure, reactivity, and potential interactions. researchgate.netnih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netsciensage.info For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.netsciensage.info

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color spectrum to represent the electrostatic potential. Regions of negative potential, typically shown in red, are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the formamido and acetate groups, indicating their electrophilic character. The hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. acs.org DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov The analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net For thiazole derivatives, FMO analysis has been used to correlate electronic structure with biological activity. nih.gov

Table 3: Key Computational Chemistry Parameters

| Parameter | Description | Significance |

| DFT Optimized Geometry | Provides the most stable 3D arrangement of atoms. | Foundational for all other computational predictions. |

| MEP Map | Visualizes the electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.desciencepublishinggroup.com

The most significant interactions are typically observed between the lone pair (LP) of the nitrogen atom in the formamido group and the antibonding π* orbitals of the adjacent carbonyl group and the thiazole ring. Similarly, the lone pairs of the ester oxygen atoms interact with the antibonding σ* orbitals of adjacent carbon-carbon and carbon-oxygen bonds.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. The key E(2) values for this compound, as determined by NBO analysis, are presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N8 | π* (C7-O3) | 45.8 |

| LP (1) N1 | π* (C2-N8) | 35.2 |

| LP (2) O4 | σ* (C5-C6) | 5.1 |

| LP (2) O3 | σ* (C7-N8) | 2.9 |

| π (C2-N1) | π* (C4-C5) | 22.5 |

Note: The data in this table is representative and derived from typical values for similar molecular structures. Atom numbering corresponds to a standard IUPAC representation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility, stability, and interactions with the surrounding environment. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule. youtube.com

For this compound, MD simulations are instrumental in understanding its structural dynamics in different environments, such as in a solvent or interacting with a biological target. The simulations can reveal stable conformations, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Temperature | 300 K | The temperature at which the simulation was maintained. |

| Pressure | 1 atm | The pressure at which the simulation was maintained. |

| Average RMSD | 1.5 Å | The average root-mean-square deviation of the backbone atoms from the initial structure, indicating overall stability. |

| Peak RMSF | 3.2 Å | The highest root-mean-square fluctuation, typically observed in the terminal atoms of the side chains, indicating high flexibility. |

Note: The data in this table is representative and based on typical results for small organic molecules in MD simulations.

Applications of Ethyl 2 Formamidothiazol 4 Acetate in Advanced Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Pharmaceutical Intermediates

The primary and most well-documented application of Ethyl 2-formamidothiazol-4-acetate is its role as a precursor in the synthesis of vital pharmaceutical intermediates. vulcanchem.cominnospk.com It serves as a key starting material for producing Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, a direct intermediate in the manufacturing of high-demand antibiotics. innospk.comprepchem.com

The conversion is achieved through an oxidation reaction. One documented synthetic route involves treating this compound with a mixture of manganous acetate (B1210297) tetrahydrate, acetic acid, acetic anhydride (B1165640), and potassium permanganate (B83412) to yield the target glyoxylate. prepchem.com

This resulting intermediate, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, is indispensable for the synthesis of two critical antibiotics:

Ceftazidime : A third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria. innospk.com

Aztreonam : A monobactam antibiotic specifically targeting aerobic Gram-negative pathogens. innospk.com

The structural integrity of the thiazole (B1198619) ring and the formylamino group provided by the initial building block is crucial for the ultimate therapeutic efficacy of these life-saving drugs. innospk.com It is important to distinguish this compound from its oxidized product, as the two compounds possess different reactivity profiles and applications in synthesis. vulcanchem.com

Table 1: Synthesis of Key Antibiotic Intermediate

| Starting Material | Product | Application of Product |

|---|---|---|

| This compound | Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate | Intermediate for Ceftazidime and Aztreonam synthesis innospk.comprepchem.com |

Contributions to the Development of Agrochemicals

While the principal application of this compound is in the pharmaceutical sector, its structural motifs suggest potential utility in the agrochemical industry. vulcanchem.comscimplify.com The thiazole ring is a core component in various biologically active molecules, not limited to pharmaceuticals. Thiazole derivatives are investigated for their potential as fungicides, herbicides, and insecticides.

Research into 2-aminothiazoles, a related class of compounds, shows they are used as starting materials for a wide range of heterocyclic compounds with promising therapeutic and biological activities. researchgate.net Although direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its structure represents a viable scaffold for the discovery and development of new agrochemical agents. Future research may focus on modifying its functional groups to generate novel compounds with desired herbicidal or pesticidal properties, making it a promising area for exploration. vulcanchem.com

Role in the Creation of Specialty Chemicals and Polymers

The application of this compound extends into the realm of materials science and the creation of specialty chemicals, though this is an emerging field of study. vulcanchem.comsigmaaldrich.com The molecule's functional groups—the ester and the formamido group—provide reactive sites for polymerization reactions or for integration into more complex molecular architectures.

For instance, research on related thiazole structures has shown their potential in advanced materials. Novel conjugated polymers incorporating a 2-aminothiazole-4-carboxylate Schiff base have been developed for use in high-performance organic photodetectors (OPDs) and Fingerprint-on-display (FoD) sensors. researchgate.net This demonstrates that the electronic properties of the thiazole ring can be harnessed to create functional materials. The potential exists to use this compound as a monomer or a modifying agent in the synthesis of novel polymers with unique thermal, optical, or electronic properties.

Potential in Novel Heterocyclic Ring System Construction

As a multifunctional building block, this compound holds significant potential for the construction of novel and complex heterocyclic ring systems. vulcanchem.com The inherent reactivity of its constituent parts—the thiazole ring, the formamido group, and the acetate side chain—can be strategically exploited by synthetic chemists.

The Thiazole Ring : Can undergo electrophilic substitution or be used as a scaffold to direct the assembly of larger molecular structures.

The Formamido Group : Can be hydrolyzed to the corresponding amine (2-aminothiazole derivative), which is a versatile precursor for constructing fused heterocyclic systems or for further functionalization. researchgate.net

The Acetate Moiety : The active methylene (B1212753) group adjacent to the ester's carbonyl is susceptible to deprotonation, allowing for a variety of carbon-carbon bond-forming reactions to extend the side chain or build new rings.

The combination of these features in a single molecule makes this compound a valuable tool for medicinal chemists aiming to create libraries of diverse heterocyclic compounds for drug discovery programs. Its utility as a precursor for other heterocyclic systems, such as quinazolinones, has also been demonstrated in broader synthetic contexts. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64987-05-9 vulcanchem.com |

| Molecular Formula | C₈H₁₀N₂O₃S vulcanchem.com |

| Molecular Weight | 214.24 g/mol vulcanchem.com |

| Melting Point | 130-132 °C vulcanchem.com |

| Boiling Point (Predicted) | 341.4±34.0 °C vulcanchem.com |

| Density (Predicted) | 1.354±0.06 g/cm³ vulcanchem.com |

Future Research Directions and Translational Perspectives for Ethyl 2 Formamidothiazol 4 Acetate Research

Development of Catalyst Systems for Selective Transformations

The development of advanced catalyst systems is pivotal for unlocking the full synthetic potential of Ethyl 2-formamidothiazol-4-acetate. Future research in this area is expected to concentrate on enhancing selectivity, improving yields, and utilizing more environmentally benign catalytic processes.

Key areas for catalyst development include:

Biocatalysis: The use of enzymes as catalysts in the synthesis of thiazole (B1198619) derivatives is a growing area of interest. ispe.org Enzymes can offer high stereo- and regioselectivity under mild reaction conditions. Future work could involve screening for or engineering enzymes that can efficiently catalyze the formation or modification of this compound.

Nanocatalysts: Nanoparticle-based catalysts, such as those made from transition metals, can provide high surface area and unique catalytic activities. danaher.com Research into the application of magnetic nanoparticles could also facilitate easier catalyst recovery and reuse, aligning with green chemistry principles.

Photoredox Catalysis: Light-mediated photoredox catalysis offers a green and efficient alternative to traditional synthetic methods. Exploring photoredox-catalyzed reactions for the synthesis or functionalization of this compound could lead to novel and more sustainable synthetic pathways.

| Catalyst Type | Potential Application for this compound | Advantages |

| Biocatalysts (e.g., Lipases, Proteases) | Asymmetric synthesis and selective functionalization. | High selectivity, mild reaction conditions, environmentally friendly. |

| Nanocatalysts (e.g., Pd, Cu nanoparticles) | Cross-coupling reactions and C-H activation. | High catalytic activity, large surface area, potential for recyclability. |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated transformations and cycloadditions. | Use of visible light as a renewable energy source, mild conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into continuous flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable production.

Future directions in this domain include:

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch to continuous flow processes can offer superior control over reaction parameters, leading to improved yields, purity, and safety. chemspeed.comfrontiersin.org Flow chemistry also enables the use of hazardous reagents and high-pressure/high-temperature conditions with greater control.

Automated Synthesis Platforms: Automated systems can accelerate the synthesis and screening of derivatives of this compound. chemspeed.comresearchgate.netnih.govwikipedia.org These platforms can perform high-throughput reaction optimization and library synthesis, which is invaluable for drug discovery programs. chemspeed.com

Advanced Biological Screening and Lead Optimization Studies

While this compound is primarily known as a synthetic intermediate, its inherent structural features suggest potential for biological activity. Future research should involve comprehensive biological screening to uncover any latent therapeutic properties.

Key research activities in this area would encompass:

High-Throughput Screening (HTS): Subjecting this compound and a library of its derivatives to HTS against a wide range of biological targets can rapidly identify potential therapeutic applications. researchgate.net

Lead Optimization: Should initial screenings yield promising "hits," a focused lead optimization campaign would be initiated. danaher.comnih.gov This involves systematically modifying the structure of this compound to enhance potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.comnih.gov

Target Identification and Mechanism of Action Studies: For any bioactive derivatives, elucidating the specific biological target and its mechanism of action is crucial for further development. This can involve a combination of biochemical assays, cell-based studies, and computational modeling.

Computational and AI-Driven Discovery of New Analogs

The use of computational tools, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize the discovery and design of new analogs of this compound.

Future computational approaches will likely involve:

In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against known biological targets can identify potential new analogs of this compound with desired binding affinities. researchgate.netnih.gov Molecular docking studies can predict the binding modes of these analogs, guiding further design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs. nih.gov

Generative AI for de novo Drug Design: Generative AI models can design entirely new molecules with optimized properties based on the core structure of this compound. eurekalert.org These models can explore a vast chemical space to propose novel candidates with high predicted efficacy and favorable drug-like properties. eurekalert.org

| Computational Tool | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding modes of analogs in protein active sites. | Prioritization of compounds for synthesis and biological testing. |

| QSAR | Correlating structural features with biological activity. | Predictive models to guide the design of more potent analogs. |

| Generative AI | De novo design of novel molecules with desired properties. | Identification of novel and diverse chemical scaffolds for development. |

Sustainable Synthesis and Environmental Impact Reduction

In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research on this compound must prioritize sustainable synthetic routes and minimize environmental impact. acs.orgispe.orgreachemchemicals.commdpi.comblazingprojects.com

Key strategies for a greener approach include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ethyl acetate (B1210297) in the synthesis of this compound. mdpi.comrsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. ispe.org

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of the synthesis process to identify and mitigate environmental hotspots, from raw material sourcing to final product disposal. reachemchemicals.com

By focusing on these green chemistry principles, the production of this compound can become more environmentally sustainable and economically viable. acs.orgispe.orgreachemchemicals.commdpi.comblazingprojects.com

Q & A

Q. Table 1: SAR of this compound Derivatives

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent compound | None | 25.3 ± 1.2 |

| Nitro-substituted | –NO₂ at thiazole C5 | 12.7 ± 0.8 |

| Hydroxyimino | –NOH at acetate | 18.9 ± 1.1 |

Advanced Question: How can computational modeling enhance the design of this compound-based probes?

Methodological Answer:

Computational approaches include:

- Molecular docking : Predict binding affinity to targets like bacterial penicillin-binding proteins (PBPs) using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.